molecular formula C37H25ClN2O4 B11055151 3-[(4-Chlorophenyl)-(4-hydroxy-2-oxo-1-phenyl-3-quinolyl)methyl]-4-hydroxy-1-phenyl-quinolin-2-one

3-[(4-Chlorophenyl)-(4-hydroxy-2-oxo-1-phenyl-3-quinolyl)methyl]-4-hydroxy-1-phenyl-quinolin-2-one

Cat. No.: B11055151
M. Wt: 597.1 g/mol
InChI Key: ZNODYWNUWQTRKQ-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)-(4-hydroxy-2-oxo-1-phenyl-3-quinolyl)methyl]-4-hydroxy-1-phenyl-quinolin-2-one is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)-(4-hydroxy-2-oxo-1-phenyl-3-quinolyl)methyl]-4-hydroxy-1-phenyl-quinolin-2-one typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common approach involves the condensation of 4-chlorobenzaldehyde with 4-hydroxy-2-oxo-1-phenyl-3-quinolinecarboxylic acid under acidic conditions to form the corresponding intermediate. This intermediate is then subjected to further reactions, such as cyclization and oxidation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)-(4-hydroxy-2-oxo-1-phenyl-3-quinolyl)methyl]-4-hydroxy-1-phenyl-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)-(4-hydroxy-2-oxo-1-phenyl-3-quinolyl)methyl]-4-hydroxy-1-phenyl-quinolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a wide range of biological activities.

    Chloroquine: Known for its antimalarial properties.

    Hydroxychloroquine: Used in the treatment of autoimmune diseases.

Uniqueness

3-[(4-Chlorophenyl)-(4-hydroxy-2-oxo-1-phenyl-3-quinolyl)methyl]-4-hydroxy-1-phenyl-quinolin-2-one stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C37H25ClN2O4

Molecular Weight

597.1 g/mol

IUPAC Name

3-[(4-chlorophenyl)-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)methyl]-4-hydroxy-1-phenylquinolin-2-one

InChI

InChI=1S/C37H25ClN2O4/c38-24-21-19-23(20-22-24)31(32-34(41)27-15-7-9-17-29(27)39(36(32)43)25-11-3-1-4-12-25)33-35(42)28-16-8-10-18-30(28)40(37(33)44)26-13-5-2-6-14-26/h1-22,31,41-42H

InChI Key

ZNODYWNUWQTRKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)C(C4=CC=C(C=C4)Cl)C5=C(C6=CC=CC=C6N(C5=O)C7=CC=CC=C7)O)O

Origin of Product

United States

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